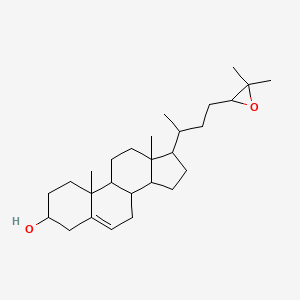

24,25-Epoxycholesterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

17-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

24,25-Epoxycholesterol synthesis pathway shunt

An In-depth Technical Guide to the 24,25-Epoxycholesterol (B1244222) Synthesis Pathway Shunt

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(S),25-epoxycholesterol (24,25-EC) is a unique oxysterol synthesized not from cholesterol, but in parallel to it via a shunt in the mevalonate (B85504) pathway. This molecule has emerged as a critical endogenous regulator of cholesterol homeostasis, acting at multiple control points. 24,25-EC suppresses cholesterol synthesis and uptake by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and also inhibits the final step of cholesterol synthesis by targeting 3β-hydroxysterol Δ24-reductase (DHCR24).[1][2] Furthermore, it serves as a potent natural ligand for the Liver X Receptor (LXR), promoting the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[1][3] The synthesis of 24,25-EC is intrinsically linked to the main cholesterol biosynthetic pathway, making it a sensitive indicator of cellular cholesterogenic flux. Pharmacological manipulation of this shunt, particularly through the partial inhibition of lanosterol (B1674476) synthase (oxidosqualene cyclase), offers a promising therapeutic strategy to enhance cholesterol removal and reduce cellular lipid accumulation without the adverse effects associated with synthetic LXR agonists. This guide provides a detailed overview of the synthesis, regulation, and biological functions of 24,25-EC, along with quantitative data and key experimental protocols for its study.

Core Synthesis Pathways of this compound

24,25-EC is produced primarily through two distinct pathways in mammalian cells.

The Lanosterol Synthase Shunt Pathway

The principal route for 24,25-EC synthesis is a shunt that branches from the canonical cholesterol biosynthesis pathway. This pathway is active in all cholesterogenic cells.[3]

-

Diepoxidation of Squalene (B77637): The enzyme Squalene Epoxidase (SQLE) catalyzes the epoxidation of squalene. While its primary role is to form (S)-2,3-oxidosqualene (MOS), it can also introduce a second epoxy group to form 2,3(S):22(S),23-dioxidosqualene (DOS).[4] SQLE converts 2,3-oxidosqualene (B107256) to the diepoxide form with approximately half the efficiency of its primary reaction with squalene.[5]

-

Cyclization by Lanosterol Synthase (LSS): The enzyme Lanosterol Synthase (LSS), also known as Oxidosqualene Cyclase (OSC), cyclizes these epoxides. Critically, LSS displays a higher affinity for the diepoxide (DOS) than for the monoepoxide (MOS).[6][7] Kinetic studies show a specificity ratio (V/Km) for DOS that is approximately 5-fold higher than for MOS, particularly in microsomal preparations.[6][8]

-

Metabolism to 24,25-EC: The cyclization of DOS yields 24,25-epoxylanosterol, which is subsequently metabolized through parallel enzymatic steps of the Kandutsch-Russell pathway to produce this compound.[7]

This preferential cyclization of DOS means that under conditions where LSS activity is partially inhibited, the flux of squalene epoxides is shunted towards the synthesis of 24,25-EC.[2][6]

The CYP46A1-Mediated Pathway

An alternative, secondary pathway for 24,25-EC synthesis exists, particularly in the brain. The enzyme Cholesterol 24-hydroxylase (CYP46A1), which is primarily known for converting cholesterol to 24S-hydroxycholesterol, can also act on desmosterol.[9] In this reaction, CYP46A1 catalyzes the 24S,25-epoxidation of desmosterol to directly form 24,25-EC.[9][10] Overexpression of CYP46A1 in mice has been shown to lead to a 3.9-fold increase in 24,25-EC levels in the developing ventral midbrain, confirming the in vivo relevance of this pathway.[9]

Regulation of 24,25-EC Synthesis and Downstream Signaling

The 24,25-EC pathway is tightly integrated with cellular cholesterol homeostasis, acting as both a sensor and an effector.

-

Suppression of SREBP-2 Processing: 24,25-EC is a potent suppressor of the master transcriptional regulator of cholesterol synthesis, SREBP-2.[2][3] It acts by binding to the Insulin-induced gene (INSIG) proteins in the endoplasmic reticulum. This binding stabilizes the complex between INSIG and the SREBP cleavage-activating protein (SCAP), retaining the SREBP-2 precursor in the ER and preventing its proteolytic activation in the Golgi. This leads to a downregulation of genes involved in cholesterol synthesis (e.g., HMGCR, LSS) and uptake (e.g., LDLR).[2][11]

-

Activation of Liver X Receptor (LXR): 24,25-EC is a high-affinity natural ligand for both LXRα and LXRβ.[1][12] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and activates the transcription of target genes by binding to LXR Response Elements (LXREs) in their promoters. Key LXR target genes include ABCA1, ABCG1, and APOE, which encode transporters critical for cholesterol efflux from cells to HDL acceptors.[1][13]

-

Inhibition of DHCR24: Structurally similar to desmosterol, 24,25-EC can directly inhibit the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the reduction of desmosterol to cholesterol. Inhibition of DHCR24 by 24,25-EC provides a rapid, post-transcriptional mechanism to halt cholesterol production, leading to an accumulation of the precursor desmosterol.

Quantitative Data Summary

Table 1: Endogenous Concentrations of this compound

| Tissue/Cell Type | Species | Concentration (µg/g wet weight) | Citation(s) |

| Adult Brain | Mouse, Rat | 0.4 - 1.4 | [14] |

| Developing Brain (E11.5) | Mouse | 0.33 - 0.39 | [14] |

| Newborn Brain | Mouse | 1.12 | [14] |

Table 2: Key Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km (µM) | kcat (pmol·nmol⁻¹·min⁻¹) | Specificity (V/Km) | Citation(s) |

| CYP46A1 | Desmosterol | 24,25-EC | 9.4 ± 1.0 | 33 ± 1 | 3.5 | [1] |

| LSS / OSC | 2,3-Oxidosqualene | Lanosterol | - | - | Reference (1x) | [6][8] |

| LSS / OSC | 2,3:22,23-Dioxidosqualene | 24,25-Epoxylanosterol | - | - | ~5x higher vs. MOS | [6][8] |

| SQLE | 2,3-Oxidosqualene | 2,3:22,23-Dioxidosqualene | - | - | ~50% efficiency vs. Squalene | [5] |

Table 3: Effects of 24,25-EC Pathway Modulation on Gene Expression and LXR Activation

| Modulator | Cell Type | Target Gene / Assay | Effect | Concentration | Citation(s) |

| OSC Inhibitor (RO0714565) | THP-1 Macrophages | ABCA1 mRNA | Significant Increase | 15 nM | [1] |

| ABCG1 mRNA | Significant Increase | 15 nM | [1] | ||

| APOE mRNA | Significant Increase | 15 nM | [1] | ||

| FAS, LPL mRNA | No significant effect | 15 nM | [1] | ||

| 24,25-EC (exogenous) | CHO-7 Cells | SRE-Luciferase Reporter | Dose-dependent decrease | 1 - 10 µM | [2] |

| ABCA1-Luciferase Reporter | Dose-dependent increase | 1 - 10 µM | [2] | ||

| LXRE-Luciferase Reporter | Dose-dependent increase | 1 - 10 µM | [2] | ||

| 24,25-EC (exogenous) | Huh-7.5.1 Cells | LXR-mediated HCV Inhibition | EC₅₀ ≈ 233 nM | 233 nM | [14] |

Detailed Experimental Protocols

Quantification of Sterol Synthesis via [¹⁴C]-Acetate Labeling and TLC

This protocol measures the de novo synthesis of cholesterol and 24,25-EC from a radiolabeled precursor.

-

Objective: To quantify the rate of synthesis of cholesterol and 24,25-EC in cultured cells.

-

Principle: Cells are incubated with [1-¹⁴C]-acetate, which is incorporated into newly synthesized sterols. The radiolabeled sterols are then extracted, separated by thin-layer chromatography (TLC), and quantified by phosphorimaging or scintillation counting.[3][15]

Methodology:

-

Cell Culture and Labeling: Plate cells (e.g., CHO-7, J774A.1 macrophages) in appropriate culture vessels. Once ready, replace the medium with fresh medium containing the desired experimental compounds (e.g., OSC inhibitors, statins) and [1-¹⁴C]-acetate (typically 0.5-1.0 µCi/mL). Incubate for 4-24 hours at 37°C.

-

Lipid Extraction (Saponification):

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Scrape cells into a glass tube and add 1 mL of ethanolic KOH (e.g., 2 M KOH in 90% ethanol).

-

Vortex thoroughly and heat at 60°C for 1-2 hours to saponify lipids.

-

Allow the mixture to cool to room temperature.

-

-

Non-saponifiable Lipid Extraction:

-

Add 1 mL of water and 2 mL of a nonpolar solvent like hexane (B92381) or petroleum ether.

-

Vortex vigorously for 1 minute and centrifuge (e.g., 1000 x g for 5 minutes) to separate the phases.

-

Carefully collect the upper organic phase containing the non-saponifiable lipids (sterols).

-

Repeat the extraction of the aqueous phase two more times with fresh solvent.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of a suitable solvent like chloroform (B151607) or hexane.

-

Spot the entire sample onto a silica (B1680970) gel TLC plate (e.g., Silica Gel G), alongside standards for cholesterol and 24,25-EC.

-

Develop the TLC plate in a chamber saturated with a mobile phase designed to separate sterols. A common system is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[12]

-

Allow the solvent front to migrate near the top of the plate, then remove and air dry.

-

-

Quantification:

-

Expose the dried TLC plate to a phosphor screen for 24-72 hours.

-

Scan the screen using a phosphorimager (e.g., Typhoon FLA 7000).

-

Quantify the density of the bands corresponding to cholesterol and 24,25-EC using software like ImageQuant. The identity of the bands is confirmed by the migration distance relative to the standards.

-

LXR and SREBP Luciferase Reporter Assays

These assays measure the transcriptional activity of LXR and SREBP in response to ligands or pathway modulators.

-

Objective: To quantify the effect of compounds on LXR or SREBP-mediated gene transcription.

-

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing promoter elements for LXR (LXREs) or SREBP (SREs), and a control plasmid expressing Renilla luciferase. The ratio of firefly to Renilla luciferase activity provides a normalized measure of specific transcriptional activation or repression.[2][16]

Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293, HepG2) in 24- or 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a transfection mix in serum-free medium (e.g., Opti-MEM). For each well, combine:

-

Firefly luciferase reporter plasmid (e.g., pGL3-LXRE-luc or pGL3-SRE-luc).

-

Renilla luciferase control plasmid (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine 2000, FuGENE 6) according to the manufacturer's protocol.

-

-

Incubate the mix at room temperature for 20-30 minutes to allow complex formation.

-

Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with complete growth medium.

-

-

Compound Treatment: After 18-24 hours post-transfection, replace the medium with fresh medium containing the test compounds (e.g., 24,25-EC, OSC inhibitors, TO-901317) or vehicle control. Incubate for another 18-24 hours.

-

Cell Lysis and Luciferase Measurement:

-

Aspirate the medium and wash the cells gently with PBS.

-

Add passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System) to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.

-

Transfer the cell lysate to a white 96-well luminometer plate.

-

-

Data Acquisition:

-

Use a plate-reading luminometer with dual injectors.

-

Inject Luciferase Assay Reagent II (firefly substrate) and measure luminescence.

-

Inject Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure luminescence again.

-

Calculate the ratio of Firefly/Renilla luminescence for each well. Normalize the results to the vehicle control to determine the fold change in transcriptional activity.

-

Quantification of 24,25-EC by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying 24,25-EC in biological samples.

-

Objective: To accurately measure the concentration of 24,25-EC in tissues or cell extracts.

-

Principle: Due to its low ionization efficiency and thermal lability, 24,25-EC requires a specific extraction and derivatization procedure prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][17]

Methodology:

-

Sample Preparation and Internal Standard Spiking:

-

Homogenize tissue samples (e.g., brain) or cell pellets in a suitable solvent like ethanol.

-

Add a known amount of a deuterated internal standard (e.g., this compound-d6) to each sample to correct for extraction losses and matrix effects.

-

-

Lipid Extraction and Saponification:

-

Perform a base hydrolysis (saponification) by adding ethanolic KOH and heating at 60°C for 1-2 hours to release esterified sterols.

-

Extract the non-saponifiable lipids using hexane or another nonpolar solvent as described in Protocol 4.1.

-

-

Solid Phase Extraction (SPE) (Optional Cleanup):

-

For complex matrices, the dried extract can be reconstituted and passed through a C18 SPE cartridge to remove interfering substances. Elute the sterol fraction with methanol (B129727) or acetonitrile.[18]

-

-

Derivatization for Enhanced Sensitivity:

-

Oxidation: Incubate the dried extract with cholesterol oxidase at 37°C for 1 hour. This enzyme converts the 3β-hydroxy group of 24,25-EC to a 3-keto group.[17]

-

Charge-Tagging: Add a solution of Girard P reagent (in methanol with 1% acetic acid) to the oxidized sample. Incubate overnight at room temperature in the dark. The Girard P reagent reacts with the keto group to add a permanent positive charge (a quaternary ammonium (B1175870) group) to the molecule, dramatically increasing ionization efficiency for ESI-MS.[17]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the derivatized sample onto a reverse-phase C18 column (e.g., 150 x 2.1 mm, 2 µm particle size). Use a gradient elution with mobile phases such as water/acetonitrile with 0.1% formic acid (Phase A) and acetonitrile/methanol with 0.1% formic acid (Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized 24,25-EC and its deuterated internal standard.

-

-

Quantification: Construct a standard curve using known amounts of derivatized 24,25-EC standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

The this compound synthesis pathway represents a sophisticated, intrinsic mechanism for regulating cellular cholesterol levels. Its dual action—suppressing cholesterol synthesis/uptake via SREBP-2 and DHCR24 inhibition while simultaneously promoting cholesterol efflux via LXR activation—positions it as a highly efficient homeostatic controller. The discovery that partial inhibition of LSS can selectively boost the production of this beneficial oxysterol opens new avenues for therapeutic intervention in diseases characterized by lipid dysregulation, such as atherosclerosis, without the lipogenic side effects of synthetic LXR agonists. Future research should focus on developing highly specific LSS modulators and further elucidating the tissue-specific roles of the 24,25-EC shunt in health and diseases like neurodegenerative disorders and cancer.

References

- 1. Selective up-regulation of LXR-regulated genes ABCA1, ABCG1, and APOE in macrophages through increased endogenous synthesis of 24(S),25-epoxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxidation of 2,3-oxidosqualene to 2,3;22,23-squalene dioxide by squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. S-EPMC10161426 - Boosting the epoxidation of squalene to produce triterpenoids in Saccharomyces cerevisiae. - OmicsDI [omicsdi.org]

- 16. uniprot.org [uniprot.org]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

The Biological Functions of 24,25-Epoxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxycholesterol (24,25-EC) is a naturally occurring oxysterol synthesized in a shunt of the cholesterol biosynthetic pathway.[1] Unlike many other oxysterols which are catabolic products of cholesterol, 24,25-EC is produced in parallel with cholesterol, suggesting a unique regulatory role.[2] Emerging evidence has positioned 24,25-EC as a critical signaling molecule in the maintenance of cellular cholesterol homeostasis, with pleiotropic effects on various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the biological functions of 24,25-EC, its associated signaling pathways, and detailed experimental methodologies for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Core Biological Functions of this compound

This compound exerts its biological effects primarily through the modulation of key regulatory proteins involved in lipid metabolism. Its main functions include:

-

Regulation of Cholesterol Homeostasis: 24,25-EC is a potent endogenous regulator of cholesterol levels. It acts on multiple fronts to prevent the accumulation of newly synthesized cholesterol.[3] This is achieved by activating cholesterol efflux pathways, inhibiting cholesterol synthesis, and suppressing cholesterol uptake.[2]

-

Activation of Liver X Receptors (LXRs): 24,25-EC is a natural agonist for both LXRα and LXRβ nuclear receptors.[4][5] This activation leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[6]

-

Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Processing: By acting on the SREBP pathway, 24,25-EC inhibits the synthesis and uptake of cholesterol.[1] This contributes to its overall role in maintaining cholesterol balance within the cell.

-

Inhibition of 3β-hydroxysterol-Δ24-reductase (DHCR24): 24,25-EC can directly interfere with the final step of cholesterol synthesis by inhibiting the enzyme DHCR24, also known as Seladin-1.[7][8] This leads to an accumulation of the precursor desmosterol (B1670304).[7]

-

Neurogenesis and Neuroprotection: In the developing brain, 24,25-EC is the most abundant LXR ligand and has been shown to promote midbrain dopaminergic (mDA) neurogenesis in an LXR-dependent manner.[9][10] This suggests a potential therapeutic role in neurodegenerative diseases like Parkinson's disease.

-

Role in Cancer: The role of 24,25-EC in cancer is complex and appears to be context-dependent. It has been shown to inhibit the growth of some cancer cells, such as gastric cancer and glioblastoma.[4] Conversely, it has also been implicated in promoting trained immunity-mediated antitumor activity.[11]

-

Bone Metabolism: While research is ongoing, some cholesterol oxidation products are known to be involved in osteoporosis pathogenesis, suggesting a potential role for 24,25-EC in bone homeostasis.[12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

| Parameter | Receptor/Enzyme | Value | Cell/System | Reference |

| Binding Affinity (Ki) | LXRα | 200 nM | In vitro binding assay | [13] |

| LXRβ | Not explicitly stated, but similar to LXRα | In vitro binding assay | [4][13] | |

| EC50 for LXR Activation | LXRα | ~2 µM | Transcriptional activation assay | [4] |

| LXRβ | ~2 µM | Transcriptional activation assay | [4] | |

| Effective Concentration for ABCA1 Upregulation | - | 1-10 µM | Mouse and human glioma stem-like cells | [4] |

| Effective Concentration for Apoptosis Induction | - | 40 µM | Bone marrow-derived murine mast cells (BMMCs) | [4] |

Table 1: Binding Affinities and Effective Concentrations of this compound.

| Cell Type | Endogenous Concentration of 24,25-EC | Reference |

| Human Liver | 10–30 μM | [14] |

| Chinese Hamster Lung (Dede) Cells | 7.2 fg/cell | [15] |

Table 2: Endogenous Concentrations of this compound in Different Tissues and Cells.

Signaling Pathways

Regulation of Cholesterol Homeostasis

24,25-EC plays a central role in a negative feedback loop that controls cellular cholesterol levels. It acts through two main pathways: the LXR pathway and the SREBP pathway.

Caption: Regulation of cholesterol homeostasis by this compound.

Biosynthesis of this compound

24,25-EC is synthesized from 2,3-oxidosqualene in a shunt of the cholesterol biosynthesis pathway. This process is catalyzed by the same enzymes that are involved in cholesterol synthesis.

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Metabolic Labeling of Cholesterol and this compound Synthesis

This method is used to measure the de novo synthesis of cholesterol and 24,25-EC in cultured cells.

Materials:

-

Cell culture medium

-

[1-¹⁴C]-acetic acid

-

Acetylated LDL (for macrophage loading)

-

Cell lysis buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

-

Phosphorimager or scintillation counter

Protocol:

-

Plate cells and culture to desired confluency.

-

Incubate cells with [1-¹⁴C]-acetic acid in the culture medium for 2 to 24 hours. For macrophage studies, cells can be co-incubated with acetylated LDL to load them with cholesterol.[14]

-

Harvest cells and determine the protein concentration using a BCA assay.

-

Saponify the cell lysates to hydrolyze cholesteryl esters.

-

Extract the neutral lipids using an appropriate solvent system.

-

Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesterol and 24,25-EC.

-

Visualize the separated lipids using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.

-

Normalize the radioactive counts to the protein concentration to determine the rate of synthesis.

Caption: Workflow for metabolic labeling of sterol synthesis.

LXR Activation Luciferase Reporter Assay

This assay is used to quantify the ability of 24,25-EC to activate LXR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., CHO-7, HepG2)

-

LXR-responsive luciferase reporter plasmid (e.g., containing LXREs from the ABCA1 promoter)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect cells with the LXR-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with varying concentrations of 24,25-EC or vehicle control for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold activation relative to the vehicle-treated control.

Caption: Workflow for LXR activation luciferase reporter assay.

Conclusion and Future Directions

This compound has emerged as a multifaceted signaling molecule with profound implications for cellular lipid homeostasis and beyond. Its unique biosynthetic pathway, coupled with its potent regulatory activities, makes it a compelling target for further investigation and potential therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse biological effects, particularly in the context of neurodegenerative diseases, cancer, and metabolic disorders. The development of specific pharmacological modulators of 24,25-EC synthesis or signaling will be crucial in translating our understanding of its biology into novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the intriguing world of this important oxysterol.

References

- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The endogenous regulator 24(S),25-epoxycholesterol inhibits cholesterol synthesis at DHCR24 (Seladin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further studies on the synthesis of 24(S),25-epoxycholesterol. A new, efficient preparation of desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. DOT Language | Graphviz [graphviz.org]

24,25-Epoxycholesterol: A Technical Guide to its Function as a Liver X Receptor (LXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 24(S),25-Epoxycholesterol (24,25-EC), an endogenous oxysterol that functions as a potent agonist for the Liver X Receptors (LXRα and LXRβ). This document details its mechanism of action, associated signaling pathways, quantitative activation data, and key experimental protocols relevant to its study.

Introduction: The Role of 24,25-Epoxycholesterol in Cholesterol Homeostasis

24(S),25-Epoxycholesterol is a unique oxysterol that plays a pivotal role in maintaining cellular cholesterol balance. Unlike most other oxysterols, which are derived from cholesterol itself, 24,25-EC is synthesized in a shunt of the mevalonate (B85504) pathway, running parallel to cholesterol production.[1][2] This positions it as an intrinsic sensor of cholesterol biosynthetic activity.[3] Its primary mechanism of action is through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose metabolism.[4][5] As a natural, endogenous ligand for both LXRα and LXRβ, 24,25-EC is a key molecule in the physiological control of lipid homeostasis and a subject of interest for therapeutic intervention in metabolic and inflammatory diseases.[2][4][6]

Mechanism of Action and Signaling Pathway

24,25-EC exerts its effects by binding directly to the ligand-binding domain of LXRs.[7] This binding event initiates a conformational change in the receptor, leading to a cascade of molecular events that culminate in the transcriptional regulation of target genes.

The key steps in the LXR signaling pathway are:

-

Ligand Binding: 24,25-EC enters the cell and binds to LXRα or LXRβ in the nucleus.

-

Heterodimerization: Upon ligand binding, LXR forms an obligate heterodimer with the Retinoid X Receptor (RXR).[5]

-

DNA Binding: The LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[5]

-

Transcriptional Activation: The DNA-bound complex recruits co-activator proteins, leading to the initiation of transcription and subsequent expression of genes involved primarily in cholesterol efflux and transport.[8]

Simultaneously, 24,25-EC contributes to the reduction of intracellular cholesterol levels by suppressing the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol synthesis and uptake.[1][2][8] This dual action—promoting efflux via LXR and inhibiting synthesis/uptake via SREBP suppression—makes 24,25-EC a highly efficient regulator of cholesterol homeostasis.[2]

Quantitative Data: Binding Affinity and Potency

The efficacy of 24,25-EC as an LXR agonist has been quantified through various in vitro assays. The following tables summarize key data regarding its binding affinity to LXR isoforms and its potency in activating LXR-mediated transcription.

Table 1: Binding Affinity of this compound to LXR Isoforms

| Compound | Receptor | Assay Type | Binding Affinity (Ki / Kd) | Reference |

|---|---|---|---|---|

| 24(S),25-Epoxycholesterol | Human LXRα | Scintillation Proximity Assay (SPA) | 200 nM (Ki) | [7] |

| 24(S),25-Epoxycholesterol | Human LXRβ | Scintillation Proximity Assay (SPA) | 200 nM (Ki) | [7] |

| 24(S),25-Epoxycholesterol | Human LXRα | SPA | 225 nM (Ki) | [9] |

| 24(S),25-Epoxycholesterol | Human LXRβ | SPA | 51 nM (Ki) |[9] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate tighter binding.

Table 2: Potency of this compound in LXR Activation

| Compound | Cell Line | Target | Assay Type | Potency (EC50) | Reference |

|---|---|---|---|---|---|

| 24(S),25-Epoxycholesterol | CV-1 | Human LXRα | Gal4 Reporter Gene Assay | 117 nM | [10] |

| 24(S),25-Epoxycholesterol | Huh-7.5.1 | HCV Infection Inhibition | Luciferase Reporter Assay | 233 nM |[11] |

Note: EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 3: Regulation of Key LXR Target Genes by this compound

| Gene Target | Function | Effect of 24,25-EC | Cell Type / System | Reference |

|---|---|---|---|---|

| ABCA1 | Cholesterol efflux to apoA-I | Upregulation | Macrophages, CHO cells | [1][8] |

| ABCG1 | Cholesterol efflux to HDL | Upregulation | Macrophages | [8] |

| ApoE | Lipoprotein metabolism | Upregulation | Glioma stem-like cells | [10] |

| SREBP-1c | Lipogenesis transcription factor | Upregulation (mRNA) | Macrophages | [8] |

| LDL-R | LDL cholesterol uptake | Downregulation (mRNA) | Macrophages |[8] |

Biosynthesis and Experimental Workflow Visualizations

Understanding the origin of 24,25-EC and the methods to study its function is critical for research.

Biosynthesis of this compound

24,25-EC is synthesized from an intermediate in the cholesterol biosynthetic pathway, 2,3(S):22(S),23-dioxidosqualene (DOS), which is formed from 2,3(S)-monooxidosqualene (MOS) by squalene (B77637) epoxidase.[1] Oxidosqualene cyclase (OSC) then cyclizes DOS to 24(S),25-epoxylanosterol, which is subsequently converted to 24,25-EC.[8] Partial inhibition of OSC favors the synthesis of 24,25-EC over cholesterol.[1][8]

Experimental Workflow: Luciferase Reporter Assay

A common method to quantify LXR activation is the luciferase reporter gene assay. This involves transfecting cells with plasmids encoding an LXR and a reporter construct where the luciferase gene is driven by an LXRE promoter.

References

- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X receptor - Wikipedia [en.wikipedia.org]

- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Role of 24,25-Epoxycholesterol in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(S),25-epoxycholesterol (24,25-EC) is a unique oxysterol that functions as a critical endogenous regulator of cholesterol homeostasis. Unlike most other oxysterols, which are catabolic products of cholesterol, 24,25-EC is synthesized in a shunt of the mevalonate (B85504) pathway, creating an intrinsic link between its production and that of new cholesterol. This guide delineates the multifaceted role of 24,25-EC, detailing its biosynthetic pathway and its dual mechanism of action: the suppression of cholesterol synthesis and uptake via inhibition of Sterol Regulatory Element-Binding Protein (SREBP) processing, and the promotion of cholesterol efflux through the activation of Liver X Receptors (LXRs). This document provides quantitative data on its activity, detailed experimental protocols for its study, and diagrams of its core signaling pathways, offering a comprehensive resource for professionals in lipid research and therapeutic development.

Introduction

Cellular cholesterol homeostasis is maintained by a complex network of transcriptional and post-transcriptional regulatory mechanisms that balance cholesterol synthesis, uptake, and efflux. Dysregulation of these pathways is a hallmark of numerous metabolic diseases, including atherosclerosis. Oxysterols, oxidized derivatives of cholesterol, are key signaling molecules in this network. Among them, 24(S),25-epoxycholesterol (24,25-EC) is distinguished by its unique origin. It is not derived from cholesterol but is produced de novo in a parallel branch of the cholesterol biosynthetic pathway.[1][2] This ensures that its synthesis is intrinsically coupled with the rate of cholesterol production.[1]

24,25-EC exerts powerful control over cholesterol levels through two primary mechanisms:

-

Inhibition of Cholesterol Synthesis: It suppresses the activation of SREBPs, the master transcription factors that drive the expression of genes involved in cholesterol synthesis and uptake.[3][4]

-

Activation of Cholesterol Efflux: It serves as a potent endogenous ligand for Liver X Receptors (LXRs), nuclear receptors that induce the expression of genes responsible for cholesterol removal from cells, such as ABCA1 and ABCG1.[2][4][5]

This dual action positions 24,25-EC as a key feedback regulator, preventing the over-accumulation of newly synthesized cholesterol.[6][7] Understanding its synthesis and signaling is paramount for developing novel therapeutic strategies that target lipid metabolism.

Biosynthesis of 24,25-Epoxycholesterol

24,25-EC is synthesized in a shunt of the post-squalene portion of the mevalonate pathway.[3] The process begins with 2,3-oxidosqualene (B107256), a common precursor to cholesterol. The enzyme squalene (B77637) epoxidase can add a second epoxide group to form 2,3;22,23-diepoxysqualene (DOS). The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol (B1674476) synthase (LSS), can cyclize DOS to form 24(S),25-epoxylanosterol.[8] This intermediate is then metabolized through a series of steps parallel to the main cholesterol synthesis pathway to ultimately yield 24,25-EC.[9] Because OSC has a higher affinity for DOS than for the mono-epoxy substrate, partial inhibition of OSC can favor the synthesis of 24,25-EC over cholesterol.[2][8]

References

- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxysterol 24,25-Epoxycholesterol: A Potent Endogenous Regulator of SREBP and Cholesterol Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The sterol regulatory element-binding protein (SREBP) pathway is a cornerstone of cellular lipid homeostasis, orchestrating the synthesis and uptake of cholesterol and fatty acids. Dysregulation of this pathway is implicated in a multitude of metabolic diseases, making it a critical target for therapeutic intervention. This technical guide delves into the intricate mechanisms by which the endogenous oxysterol, 24,25-epoxycholesterol (B1244222) (24,25-EC), exerts its potent suppressive effects on the SREBP pathway. We will explore its direct interactions with key regulatory proteins, its interplay with other signaling cascades, and provide a comprehensive overview of the experimental methodologies employed to elucidate these processes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and the discovery of novel therapeutic agents.

Introduction: The Central Role of SREBPs in Lipid Metabolism

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are central to the regulation of cholesterol and fatty acid metabolism.[1][2] The three main isoforms, SREBP-1a, SREBP-1c, and SREBP-2, control the expression of a vast array of genes involved in lipid biosynthesis and uptake. SREBP-2 is the primary regulator of cholesterol homeostasis, while the SREBP-1 isoforms are more influential in fatty acid and triglyceride synthesis.[1][2]

The activation of SREBPs is a tightly regulated multi-step process. In their inactive state, SREBPs are anchored to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[2][3][4] When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus.[3][5] Within the Golgi, two sequential proteolytic cleavages by Site-1 Protease (S1P) and Site-2 Protease (S2P) release the mature, N-terminal domain of the SREBP.[3][5] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, thereby initiating their transcription.[3][5]

This compound: An Endogenous SREBP Suppressor

This compound (24,25-EC) is a naturally occurring oxysterol, a class of cholesterol derivatives with an additional oxygen-containing functional group. Unlike many other oxysterols that are products of cholesterol catabolism, 24,25-EC is synthesized in a shunt of the cholesterol biosynthetic pathway itself.[6][7][8] This unique origin positions it as an intrinsic feedback regulator of cholesterol synthesis.[7][8][9]

Mechanism of SREBP Suppression

The primary mechanism by which 24,25-EC suppresses SREBP activation is through its interaction with Insulin-Induced Gene (INSIG) proteins.[6][7][10] INSIGs are ER-resident proteins that act as crucial gatekeepers in the SREBP pathway. When cellular sterol levels, including 24,25-EC, are high, these oxysterols bind to INSIG, promoting a stable interaction between INSIG and SCAP.[10][11] This INSIG-SCAP complex effectively retains the SREBP-SCAP machinery within the ER, preventing its transit to the Golgi and subsequent proteolytic activation.[6][10] This mechanism provides a rapid and sensitive means for the cell to curtail cholesterol synthesis and uptake when sufficient sterols are present.

Signaling Pathway of 24,25-EC in SREBP Suppression

The signaling cascade initiated by 24,25-EC to suppress SREBP activity is a prime example of feedback inhibition. The following diagram illustrates this pathway.

Caption: 24,25-EC binds to INSIG, promoting its interaction with the SREBP-SCAP complex, thereby retaining it in the ER and preventing SREBP activation.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Effects of this compound on Gene Expression and Cholesterol Metabolism

| Parameter | Cell Type | Concentration | Effect | Reference |

| HMG-CoA Reductase Activity | Cultured Liver Cells | 40 µM | Inhibition | [12] |

| ABCA1, ABCG1, APOE Gene Expression | Mouse and Human Glioma Stem-like Cells | 1-10 µM | Upregulation | [12] |

| Cholesterol Efflux | Mouse and Human Glioma Stem-like Cells | 1-10 µM | Promotion | [12] |

| HGC27 Cell Migration | Human Gastric Cancer Cells | Not specified | Reduction | [12] |

| mDA Neurogenesis | Mouse Midbrain (in vivo) | 5 mM (icv) | Enhancement | [12] |

Table 2: Comparative Effects of Oxysterols on SREBP-2 and LXR Activity

| Oxysterol | SREBP-2 Suppression | LXR Activation | Reference |

| 25-Hydroxycholesterol (25-HC) | High | Moderate | [11] |

| 27-Hydroxycholesterol | Moderate | Low | [11] |

| 24S-Hydroxycholesterol | Moderate | Low | [11] |

| This compound (24,25-EC) | High | High | [6][12] |

| 7α-Hydroxycholesterol | Little to no effect | Not specified | [11] |

Experimental Protocols for Studying 24,25-EC and SREBP

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the SREBP pathway.

Luciferase Reporter Assay for SREBP Transcriptional Activity

This assay quantifies the transcriptional activity of SREBPs by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing SREs.

Principle: A plasmid containing a luciferase gene driven by a promoter with multiple copies of the Sterol Regulatory Element (SRE) is transfected into cells.[13][14][15] When active SREBP binds to these SREs, it drives the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate. A decrease in luciferase activity in the presence of 24,25-EC indicates suppression of SREBP activity.

Protocol:

-

Cell Culture and Transfection:

-

Treatment:

-

After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Lysis and Luciferase Assay:

-

After the desired incubation period (e.g., 24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity of treated cells to that of control cells.

-

Caption: Workflow for a luciferase reporter assay to measure SREBP transcriptional activity.

Western Blotting for SREBP-2 Processing

This technique is used to detect and quantify the precursor and mature forms of SREBP-2, providing a direct measure of its proteolytic activation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to SREBP-2. The precursor form of SREBP-2 is approximately 125 kDa, while the mature, nuclear form is around 68 kDa. A decrease in the mature form in response to 24,25-EC treatment indicates inhibition of SREBP-2 processing.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, CHO) and treat with this compound or a vehicle control.

-

-

Protein Extraction:

-

Isolate total protein or nuclear and cytoplasmic fractions from the cells.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the N-terminus of SREBP-2.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities for the precursor and mature forms of SREBP-2.

-

Caption: Workflow for Western blot analysis of SREBP-2 processing.

Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Gene Expression

This method is used to measure the mRNA levels of SREBP target genes, providing an indication of SREBP's transcriptional activity.

Principle: RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts (e.g., HMGCR, LDLR) is quantified using real-time PCR with gene-specific primers. A decrease in the mRNA levels of these genes following 24,25-EC treatment reflects SREBP suppression.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with this compound or a vehicle control.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

-

Quantitative PCR:

-

Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for SREBP target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Compare the gene expression levels in treated cells to those in control cells.

-

Broader Implications and Therapeutic Potential

The ability of this compound to potently suppress SREBP activity highlights its significance as an endogenous regulator of cholesterol homeostasis.[16] Beyond its role in SREBP suppression, 24,25-EC is also a potent agonist for the Liver X Receptor (LXR).[12][17][18] LXR activation leads to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, further contributing to the maintenance of cellular cholesterol balance.[12][19]

The dual action of 24,25-EC—suppressing cholesterol synthesis and uptake via SREBP inhibition while promoting cholesterol efflux via LXR activation—makes it an attractive molecule from a therapeutic perspective.[7][8] Strategies aimed at modulating the endogenous levels of 24,25-EC or developing synthetic analogs could offer novel approaches for the treatment of hypercholesterolemia and related cardiovascular diseases.

Conclusion

This compound is a key endogenous oxysterol that plays a multifaceted role in the regulation of cellular cholesterol homeostasis. Its primary mechanism of SREBP suppression through the stabilization of the INSIG-SCAP complex provides a rapid and efficient feedback loop to control cholesterol synthesis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of 24,25-EC and its potential as a therapeutic target. A thorough understanding of these mechanisms is paramount for the development of next-generation therapies for metabolic disorders.

References

- 1. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Aβ inhibits SREBP-2 activation through Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. The endogenous regulator 24(S),25-epoxycholesterol inhibits cholesterol synthesis at DHCR24 (Seladin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diverse Immunoregulatory Roles of Oxysterols—The Oxidized Cholesterol Metabolites [mdpi.com]

- 11. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]

- 14. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. amsbio.com [amsbio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ahajournals.org [ahajournals.org]

Endogenous Production of 24,25-Epoxycholesterol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the endogenous cellular production of 24,25-Epoxycholesterol (B1244222) (24,25-EC), a critical oxysterol in cellular homeostasis. The document details the biosynthetic pathway of 24,25-EC, the key enzymes involved, and its multifaceted regulatory roles, particularly in cholesterol metabolism. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

24(S),25-epoxycholesterol (24,25-EC) is a unique oxysterol that is not derived from cholesterol itself but is synthesized in a shunt of the mevalonate (B85504) pathway, the same pathway responsible for cholesterol biosynthesis.[1][2] This parallel production allows 24,25-EC to act as a sensitive indicator and acute regulator of cholesterol synthesis.[3][4] Its primary functions include the suppression of Sterol Regulatory Element-Binding Protein (SREBP) activation and the activation of Liver X Receptors (LXRs), thereby playing a pivotal role in maintaining cellular cholesterol homeostasis.[1][3] Evidence suggests that endogenous 24,25-EC protects cells against excessive accumulation of newly synthesized cholesterol.[5][6] This guide will explore the core aspects of its endogenous production and function.

Biosynthesis of this compound

The synthesis of 24,25-EC occurs in all cells capable of producing cholesterol.[3] The pathway diverges from the main cholesterol synthesis route at the level of squalene (B77637).

The key steps are:

-

Formation of 2,3(S)-monooxidosqualene (MOS): Squalene epoxidase (SQLE) catalyzes the epoxidation of squalene to form MOS, a direct precursor to lanosterol (B1674476) in the cholesterol pathway.[7][8]

-

Formation of 2,3(S):22(S),23-dioxidosqualene (DOS): In the shunt pathway, SQLE introduces a second epoxy group into MOS to create DOS.[7][8]

-

Cyclization to 24(S),25-epoxylanosterol: The enzyme lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC), preferentially cyclizes DOS over MOS to form 24(S),25-epoxylanosterol.[9][10]

-

Conversion to this compound: Subsequent enzymatic steps, parallel to the conversion of lanosterol to cholesterol, convert 24(S),25-epoxylanosterol to 24,25-EC.[7]

An alternative, though less prominent, pathway for 24,25-EC formation involves the enzyme cholesterol 24S-hydroxylase (CYP46A1).[11]

Key Enzymes in 24,25-EC Synthesis

| Enzyme | Abbreviation | Function in 24,25-EC Synthesis |

| Squalene Epoxidase | SQLE | Catalyzes the formation of both 2,3(S)-monooxidosqualene (MOS) and 2,3(S):22(S),23-dioxidosqualene (DOS).[7][8] |

| Lanosterol Synthase (Oxidosqualene Cyclase) | LSS (OSC) | Cyclizes DOS to form 24(S),25-epoxylanosterol. Partial inhibition of this enzyme can increase the flux through the 24,25-EC shunt pathway.[9][10][12] |

| 3β-hydroxysterol Δ24-reductase | DHCR24 | While primarily involved in the final step of cholesterol synthesis, 24,25-EC can inhibit its activity, leading to an accumulation of desmosterol.[13] |

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis of 24,25-EC via a shunt in the mevalonate pathway.

Cellular Functions and Signaling Pathways

24,25-EC is a key regulator of cholesterol homeostasis, acting through two primary mechanisms:

-

Suppression of SREBP Processing: 24,25-EC inhibits the activation of SREBP-2, a master transcriptional regulator of cholesterol synthesis and uptake genes, including HMG-CoA reductase and the LDL receptor.[1][3] This leads to a rapid downregulation of the cholesterol biosynthetic pathway.

-

Activation of Liver X Receptors (LXRs): 24,25-EC is a potent endogenous ligand for both LXRα and LXRβ.[4][12] Activation of LXRs leads to the increased expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[12]

The dual action of suppressing cholesterol synthesis and promoting its efflux makes 24,25-EC a critical molecule for preventing cellular cholesterol overload.

Visualization of 24,25-EC Signaling

Caption: 24,25-EC regulates cholesterol homeostasis via SREBP and LXR pathways.

Quantitative Data

The concentration of 24,25-EC can vary significantly between tissues and developmental stages. It is particularly abundant in the developing brain.

| Tissue | Species | Concentration | Reference |

| Adult Mouse Brain | Mouse | 0.4 - 1.4 µg/g wet weight | [14] |

| Adult Rat Brain | Rat | 0.4 - 1.4 µg/g wet weight | [14] |

| Embryonic (E11) Mouse CNS (Cortex) | Mouse | ~2-165 ng/g wet weight | [14] |

| Human Liver | Human | Estimated 10-30 µM | [1] |

Note: These values are indicative and can be influenced by analytical methods and experimental conditions.

Experimental Protocols

Measurement of Endogenous 24,25-EC Synthesis by Metabolic Labeling

This protocol is adapted from methodologies described for measuring cholesterol and 24,25-EC synthesis in cultured cells.[1][2]

Objective: To quantify the rate of de novo synthesis of 24,25-EC and cholesterol.

Materials:

-

Cultured cells (e.g., CHO, HepG2, macrophages)

-

[1-¹⁴C]-acetic acid

-

Cell culture medium and supplements

-

Reagents for protein determination (e.g., BCA assay)

-

Saponification reagent (e.g., ethanolic KOH)

-

Hexane

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)

-

Phosphorimager and cassettes

-

Scintillation counter and fluid (optional)

Procedure:

-

Cell Culture and Treatment: Plate cells and culture under desired experimental conditions. Apply any treatments (e.g., statins, OSC inhibitors) for the specified duration.

-

Metabolic Labeling: Add [1-¹⁴C]-acetic acid to the culture medium and incubate for 2-24 hours.

-

Cell Harvest: Wash cells with PBS and harvest. Determine the protein concentration of a cell lysate aliquot.

-

Saponification: Saponify the cell pellets to hydrolyze esterified sterols.

-

Lipid Extraction: Extract the non-saponifiable lipids (including cholesterol and 24,25-EC) with hexane.

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate alongside standards for cholesterol and 24,25-EC. Develop the plate in an appropriate solvent system to separate the sterols.

-

Quantification:

-

Phosphorimaging: Expose the dried TLC plate to a phosphorimager screen. Quantify the radiolabeled spots corresponding to cholesterol and 24,25-EC using densitometry.

-

Scintillation Counting (optional): Scrape the silica (B1680970) corresponding to the sterol bands into scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

-

Data Normalization: Normalize the synthesis rates to the protein concentration of the cell lysate.

Extraction of 24,25-EC from Macrophages for Mass Spectrometry Analysis

This protocol is based on a detailed method for preparing macrophage samples for 24,25-EC measurement.[15]

Objective: To extract 24,25-EC from cultured macrophages for subsequent quantification, typically by LC-MS.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other macrophage cell lines

-

100 mm culture dishes

-

Pre-chilled 0.9% saline

-

Pre-chilled extraction solvent: Hexane:Isopropanol (60:40 v/v)

-

Centrifuge

-

SpeedVac or nitrogen evaporator

Procedure:

-

Cell Culture: Culture 1 x 10⁷ macrophages in a 100 mm dish for 24 hours.

-

Cell Harvest:

-

Remove the culture medium.

-

Wash the cells twice with pre-chilled 0.9% saline.

-

-

Lipid Extraction:

-

Add the pre-chilled hexane:isopropanol mixture to the dish.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a tube.

-

Vortex thoroughly.

-

Centrifuge to pellet the cell debris.

-

-

Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.

-

Sample Storage: The dried lipid extract can be immediately processed for analysis or stored at -80°C for up to one week.

Modulation of Endogenous 24,25-EC Production

Objective: To experimentally increase or decrease the endogenous synthesis of 24,25-EC.

Methods for Increasing 24,25-EC Synthesis:

-

Partial Inhibition of Oxidosqualene Cyclase (OSC): Treat cells with a low concentration of an OSC inhibitor (e.g., Ro-48-8071).[12] This slows the conversion of MOS to lanosterol, causing MOS to accumulate and be shunted towards DOS and subsequently 24,25-EC.[9] Macrophage synthesis of 24,25-EC has been shown to increase up to 60-fold with this method.[12]

Methods for Decreasing 24,25-EC Synthesis:

-

Overexpression of Oxidosqualene Cyclase (OSC): Transfecting cells to overexpress OSC can reduce the production of 24,25-EC. The excess enzyme capacity is thought to prevent the accumulation of MOS, thereby reducing its entry into the shunt pathway.[6][9]

-

Inhibition of HMG-CoA Reductase: Treatment with statins will inhibit the entire mevalonate pathway, leading to a decrease in the synthesis of both cholesterol and 24,25-EC.[1]

Visualization of Experimental Workflow for Modulating 24,25-EC

Caption: Experimental workflow for modulating and quantifying 24,25-EC synthesis.

Implications for Drug Development

The ability to modulate the endogenous production of 24,25-EC presents a promising therapeutic strategy. By partially inhibiting OSC, it is possible to decrease cholesterol synthesis while simultaneously increasing the levels of a natural LXR agonist.[3][12] This dual effect could be beneficial in conditions characterized by cholesterol accumulation, such as atherosclerosis, by reducing foam cell formation.[12] Furthermore, the role of 24,25-EC and its precursors in promoting oligodendrocyte formation suggests potential applications in demyelinating diseases.[10][16]

Conclusion

The endogenous production of this compound is intricately linked with cholesterol biosynthesis, positioning it as a key endogenous regulator of cellular sterol levels. Its synthesis via a shunt in the mevalonate pathway and its subsequent actions on SREBP and LXR signaling pathways highlight a sophisticated feedback mechanism for maintaining cholesterol homeostasis. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the roles of 24,25-EC in health and disease and to explore its therapeutic potential.

References

- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endogenous 24(S),25-Epoxycholesterol Fine-tunes Acute Control of Cellular Cholesterol Homeostasis* | Semantic Scholar [semanticscholar.org]

- 6. Endogenous 24(S),25-epoxycholesterol fine-tunes acute control of cellular cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.uva.nl [pure.uva.nl]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The endogenous regulator 24(S),25-epoxycholesterol inhibits cholesterol synthesis at DHCR24 (Seladin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for measuring endogenous 24(S),25-epoxycholesterol and inducing innate immune memory in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 24,25-Epoxycholesterol in Midbrain Dopaminergic Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of the oxysterol 24,25-Epoxycholesterol (24,25-EC) in the development of midbrain dopaminergic (mDA) neurons. The loss of these neurons is a hallmark of Parkinson's disease, making the mechanisms governing their neurogenesis a key area of research for potential therapeutic strategies. This document summarizes the core signaling pathways, presents key quantitative data from seminal studies, and outlines the experimental protocols used to elucidate the function of 24,25-EC.

Core Concepts and Signaling Pathway

This compound is a potent and abundant endogenous ligand for Liver X Receptors (LXRα/NR1H3 and LXRβ/NR1H2) in the developing mouse midbrain.[1][2][3][4] The activation of these ligand-dependent nuclear receptors is critical for mDA neuron development.[1][2][3][4] The signaling cascade initiated by 24,25-EC promotes the differentiation of neural stem cells into mDA neurons.[5][6] This process is highly specific, as other oxysterols like 24(S)-hydroxycholesterol (24-HC) do not exhibit the same neurogenic effect on mDA neurons.[1][2][4] Furthermore, the pro-neurogenic activity of 24,25-EC is specific to dopaminergic neurons and does not affect the neurogenesis of other neuronal populations such as oculomotor or red nucleus neurons.[1][4]

The proposed signaling pathway is as follows: 24,25-EC, synthesized from cholesterol, binds to and activates LXRα and LXRβ. This activated complex then modulates the transcription of target genes that drive neural progenitors to exit the cell cycle and differentiate into mDA neurons, while concurrently reducing gliogenesis.[5] This pathway represents a promising target for therapeutic intervention aimed at replenishing the mDA neuron population in neurodegenerative diseases like Parkinson's.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of 24,25-EC and its biosynthetic pathways on mDA neurogenesis.

Table 1: Effect of CYP46A1 Overexpression on Oxysterol Levels in the Developing Ventral Midbrain (VM)

| Oxysterol | Wild-Type (WT) Mice (ng/g tissue) | CYP46A1-Overexpressing Mice (ng/g tissue) | Fold Change | p-value |

| This compound | ~30 | ~60 | ~2.0 | < 0.05 |

| 24(S)-Hydroxycholesterol | ~10 | ~50 | ~5.0 | < 0.05 |

| Desmosterol | No significant change | No significant change | - | - |

| Data are presented as mean ± S.E. (n=4-6). Statistical analysis was performed using the Mann-Whitney test.[7] |

Table 2: Effect of CYP46A1 Overexpression on Midbrain Dopaminergic (mDA) Neuron Numbers

| Condition | TH+ Neuron Count (relative to WT) | Percentage Increase |

| Wild-Type (WT) Mice | 100% | - |

| CYP46A1-Overexpressing Mice (E11.5) | 142.6% | 42.6% |

| TH+ (Tyrosine Hydroxylase positive) neurons are indicative of dopaminergic neurons.[7] |

Table 3: In Vitro Effects of Oxysterols on mDA Neurogenesis

| Treatment | Effect on TH+ Neuron Number | LXR Dependence |

| This compound | Significant Increase | Yes, effect abolished in Lxrαβ double knockout mice |

| 24(S)-Hydroxycholesterol | No significant effect | Not Applicable |

| Data from in vitro cultures of ventral midbrain progenitors.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

In Vitro Midbrain Dopaminergic Neurogenesis Assay

-

Primary Culture Preparation: Ventral midbrain (VM) tissue is dissected from embryonic day 11.5 (E11.5) mice.

-

Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension of neural progenitors.

-

Cell Plating: Cells are plated on poly-D-lysine and laminin-coated plates at a specific density.

-

Differentiation Medium: Cells are cultured in a defined neurobasal medium supplemented with B27, L-glutamine, and growth factors.

-

Oxysterol Treatment: this compound or other oxysterols are added to the culture medium at specified concentrations (e.g., in the nanomolar to low micromolar range).

-

Incubation: Cultures are maintained for a period of 5-7 days to allow for neuronal differentiation.

-

Immunocytochemistry: Differentiated cultures are fixed and stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and other markers for different neuronal and glial cell types.

-

Quantification: The number of TH-positive neurons is counted and expressed as a percentage of the total number of cells (e.g., counterstained with DAPI).

Intracerebroventricular (ICV) Delivery of this compound

-

Animal Model: Wild-type embryonic mice at a specific gestational age (e.g., E11.5) are used.

-

Surgical Procedure: Under anesthesia, the uterine horns are exposed.

-

Injection: A solution of this compound is injected into the lateral ventricles of the embryonic brains using a fine glass micropipette. A control group receives vehicle injections.

-

Post-operative Care: The dam is sutured, and embryos are allowed to continue their development in utero.

-

Tissue Collection: Embryonic brains are harvested at a later time point (e.g., E13.5).

-

Immunohistochemistry: The brains are sectioned and stained for TH to quantify the number of mDA neurons in the midbrain.

References

- 1. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo [cronfa.swan.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxysterols Drive Dopaminergic Neurogenesis from Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X receptors and cholesterol metabolism: role in ventral midbrain development and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Concentrations and Analysis of 24,25-Epoxycholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of 24,25-Epoxycholesterol in various tissues, its key signaling pathways, and detailed methodologies for its quantification. This information is critical for researchers and professionals involved in drug development and the study of cholesterol metabolism and related diseases.

Physiological Concentrations of this compound

This compound is an important oxysterol synthesized in a shunt of the cholesterol biosynthesis pathway.[1] Its physiological concentrations are tightly regulated and vary across different tissues. The available quantitative data, primarily from rodent models with some human data, are summarized below. It is important to note that comprehensive data across a wide range of human tissues is still an active area of research.

| Tissue | Species | Concentration | Notes | Reference |

| Liver | Human | ~10-3 relative to cholesterol | This suggests a significant presence in the primary site of cholesterol metabolism.[2] | |

| Rat | Low ng/g range | Levels were found to increase after administration of mevalonate.[3] | ||

| Brain | Rodent (Mouse and Rat) | 0.4 - 1.4 µg/g wet weight | Levels are comparable between adult mice and rats. | |

| Mouse (Newborn) | Higher than in adult | This compound is the most abundant oxysterol in the newborn mouse brain.[4] | ||

| Mouse (Embryonic Ventral Midbrain) | 0.39 µg/g | Higher concentration than 24S-hydroxycholesterol in the developing brain.[4] | ||

| Mouse (Embryonic Cortex) | 0.33 µg/g | [4] | ||

| Macrophages | Human (in vitro) | Produced basally | Production increases with partial inhibition of 2,3-oxidosqualene:lanosterol cyclase.[3][5] |

Signaling Pathways of this compound

This compound is a key signaling molecule in the regulation of cholesterol homeostasis, primarily through its interaction with Liver X Receptors (LXRs) and its influence on Sterol Regulatory Element-Binding Protein 2 (SREBP-2) processing.[6][7]

Activation of Liver X Receptors (LXRs)

This compound is a potent endogenous ligand for LXRs (LXRα and LXRβ), which are nuclear receptors that play a crucial role in lipid metabolism.[1][6] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), promoting the removal of excess cholesterol from cells.[7]

Suppression of SREBP-2 Processing

This compound also plays a critical role in the negative feedback regulation of cholesterol synthesis by suppressing the activation of SREBP-2.[6][8] SREBP-2 is a master transcriptional regulator of genes involved in cholesterol biosynthesis and uptake. In the presence of sufficient sterols, including this compound, the SREBP-2/SCAP complex is retained in the endoplasmic reticulum (ER) through binding to the INSIG protein, preventing its transport to the Golgi for proteolytic activation. This leads to a downregulation of cholesterol synthesis.[9]

Figure 1. Signaling pathway of this compound in cholesterol homeostasis.

Experimental Protocols for Quantification of this compound

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The following is a generalized protocol synthesized from various published methods.

Materials and Reagents

-

Solvents: Methanol, isopropanol (B130326), hexane (B92381), chloroform, toluene (B28343) (all HPLC or LC-MS grade)

-